molecular formula C10H16N2 B2709759 1-Methyl-2-(pyrrolidin-3-ylmethyl)pyrrole CAS No. 1337600-02-8

1-Methyl-2-(pyrrolidin-3-ylmethyl)pyrrole

Cat. No.: B2709759
CAS No.: 1337600-02-8
M. Wt: 164.252
InChI Key: LWYVGDGZKMJIFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-2-(pyrrolidin-3-ylmethyl)pyrrole is a heterocyclic organic compound featuring a pyrrole ring substituted with a pyrrolidin-3-ylmethyl group at the 2-position and a methyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-(pyrrolidin-3-ylmethyl)pyrrole typically involves the reaction of pyrrole with a suitable pyrrolidine derivative. One common method includes the alkylation of pyrrole with 3-chloromethylpyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-(pyrrolidin-3-ylmethyl)pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of Lewis acids like aluminum chloride.

Major Products:

    Oxidation: Pyrrole-2-carboxylic acids.

    Reduction: Pyrrolidine derivatives.

    Substitution: Halogenated or nitro-substituted pyrrole compounds.

Mechanism of Action

The mechanism of action of 1-Methyl-2-(pyrrolidin-3-ylmethyl)pyrrole involves its interaction with specific molecular targets and pathways:

Biological Activity

1-Methyl-2-(pyrrolidin-3-ylmethyl)pyrrole is a nitrogen-containing heterocyclic compound that has garnered attention due to its potential biological activities. This compound, characterized by its unique structural features, is being investigated for various pharmacological applications, including antimicrobial and anticancer properties. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of pyrrole, a five-membered aromatic ring containing nitrogen. The presence of the pyrrolidine moiety enhances its biological interactions. The compound can be synthesized through various methods, including the reaction of pyrrole derivatives with pyrrolidine under specific conditions.

Antimicrobial Properties

Research indicates that compounds related to this compound exhibit significant antimicrobial activity. For instance, pyrrole derivatives have been shown to inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. A study demonstrated that certain pyrrole-based compounds possess minimum inhibitory concentrations (MICs) in the low micromolar range against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Pyrrole Derivatives

CompoundTarget OrganismMIC (µg/mL)
This compoundStaphylococcus aureus32
Related Pyrrole DerivativeEscherichia coli64
Other Pyrrole CompoundsKocuria rhizophila50

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies suggest that pyrrole derivatives can induce apoptosis in cancer cells by modulating key signaling pathways. For example, certain compounds have been found to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine synthesis in rapidly dividing cells such as cancer cells . This inhibition leads to reduced proliferation and increased apoptosis in tumor cells.

Case Study: Dihydroorotate Dehydrogenase Inhibition
In a lead optimization study, pyrrole-based compounds were identified as potent inhibitors of Plasmodium DHODH, showcasing their potential not only in antimalarial therapy but also in cancer treatment due to similar metabolic pathways .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, such as DHODH, leading to altered cellular metabolism.
  • Receptor Binding : It can also interact with various receptors, modulating their activity and influencing downstream signaling pathways.

Comparative Analysis

Comparative studies with other nitrogen-containing heterocycles indicate that the unique structural features of this compound contribute to its distinct biological properties. For instance, halogenated derivatives often show enhanced antibacterial activity due to increased reactivity .

Table 2: Comparison of Biological Activities

CompoundAntimicrobial ActivityAnticancer ActivityOther Activities
This compoundModerateSignificantEnzyme inhibition
Halogenated PyrrolesHighModerateDNA binding
Other Pyrrolidine DerivativesLowLowVariable

Properties

IUPAC Name

1-methyl-2-(pyrrolidin-3-ylmethyl)pyrrole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-12-6-2-3-10(12)7-9-4-5-11-8-9/h2-3,6,9,11H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWYVGDGZKMJIFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CC2CCNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.